molecular formula C₈H₂₀ClN B057570 2-Amino-6-methylheptane hydrochloride CAS No. 5984-59-8

2-Amino-6-methylheptane hydrochloride

Cat. No. B057570
CAS RN: 5984-59-8
M. Wt: 165.7 g/mol
InChI Key: JWQWFYMPBWLERY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-6-methylheptane hydrochloride and related compounds involves complex organic reactions aimed at introducing or modifying specific functional groups to achieve the desired molecular structure. The synthesis process can vary depending on the target compound's structure and desired purity. For instance, related compounds have been synthesized through methods such as amination of lithium enolates and subsequent hydrolysis, highlighting the intricate steps involved in constructing such molecules (Glass et al., 1990; Glass et al., 1992).

Molecular Structure Analysis

The molecular structure of 2-Amino-6-methylheptane hydrochloride has been analyzed through various spectroscopic techniques to understand its conformation and reactivity. Studies on similar compounds provide insights into how substitutions and stereochemistry impact molecular interactions and properties. For example, the crystal and molecular structure of certain methionine analogs offer comparative insights into structural features and neighboring group effects in oxidation reactions (Glass et al., 1990).

Chemical Reactions and Properties

2-Amino-6-methylheptane hydrochloride participates in various chemical reactions due to its functional groups. Its reactivity has been explored in pharmacological contexts, such as its pressor activity and effects on cardiac rate and contraction. These properties suggest potential mechanisms of action that could be harnessed for therapeutic purposes, though its full spectrum of chemical reactivity is complex and influenced by its molecular structure (E. J. Fellows, 1947).

Physical Properties Analysis

The physical properties of 2-Amino-6-methylheptane hydrochloride, such as solubility, melting point, and boiling point, are critical for its handling and application in research and potential therapeutic use. While specific data on this compound might be scarce, related compounds’ physical properties have been studied to understand how molecular structure affects these characteristics. For instance, studies on the synthesis and characterization of similar molecules shed light on their stability and behavior under various conditions (B. Shireman & M. Miller, 2001).

Chemical Properties Analysis

The chemical properties of 2-Amino-6-methylheptane hydrochloride, including acidity, basicity, and reactivity with other chemical agents, are pivotal for its pharmacological effects and potential applications. The compound's interactions with biological systems, such as its local anesthetic effects and influence on cardiovascular parameters, are directly tied to its chemical nature. Detailed studies on its mechanism of action and effects on various biological systems provide insight into its chemical properties and how they could be leveraged for therapeutic benefits (E. J. Fellows, 1947).

Scientific Research Applications

  • Pharmacological Effects : The pharmacological effects of 2-amino-6-methylheptane hydrochloride have been explored. It was found to elevate the threshold pain stimulus in cats and produce local anesthesia in rabbits. Intravenously, it showed pressor activity and increased cardiac rate and amplitude of contraction in dogs. Moreover, it caused relaxation of isolated segments of rabbit jejunum and was almost devoid of central nervous system stimulating action in non-toxic doses in rats. No histopathological damage was observed in rats, rabbits, and guinea-pigs after administering large doses for 30 days (Fellows, 1947).

  • Organic Chemistry and Catalysis : In the field of organic chemistry, the compound has been involved in studies such as the catalytic intramolecular hydroamination of substituted aminoallenes. This process is facilitated by titanium complexes with chiral amino alcohols (Hoover, Petersen, Pikul, & Johnson, 2004).

  • HIV-1 Research : A tripeptidyl epoxide analogue of peptide substrates of the retroviral protease of the human immunodeficiency virus-1, incorporating 2-amino-6-methylheptane, has been shown to be a potent, active-site directed, irreversible inactivator of this enzyme (Grant, Moore, Fakhoury, Tomaszek, & Meek, 1992).

  • Chemical Synthesis and Pheromone Studies : The compound has been used in the synthesis of enantiomers of threo-2-amino-3-methylhexanoic acid, which were then converted to optically active forms of threo-4-methylheptan-3-ol, a pheromone component (Mori & Iwasawa, 1980).

  • Environmental and Toxicological Studies : The metabolism of related compounds like 2-methylheptane and 4-methylheptane in rats has been studied, which can provide insights into the behavior of similar compounds in biological systems (Serve et al., 1992; Serve et al., 1994).

  • Biomedical Applications : Phosphazene derivatives bearing amino acid ester groups, including compounds related to 2-amino-6-methylheptane, have been synthesized for potential biomedical applications, highlighting their thermosensitive properties and degradation into harmless products (Uslu et al., 2017).

Safety And Hazards

Octodrine might cause serious side effects, including heart attack and death . It might have stimulant effects and increase blood pressure . It might also cause blood vessels to constrict, which could worsen some types of glaucoma . The latest research from animal studies suggests Octodrine might cause adverse cardiovascular effects .

properties

IUPAC Name

6-methylheptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-7(2)5-4-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQWFYMPBWLERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylheptane hydrochloride

CAS RN

5984-59-8
Record name 2-Heptanamine, 6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5984-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octodrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,5-dimethylhexyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTODRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08159ZHB8M
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EJ Fellows - J Pharmacol Exp Ther, 1947 - Citeseer
(Received for publication May 12, 1947) In 1910 Barger and Dale (1) reported that a number of phenylethyl- and aliphatic-amines exhibited physiological effects which they designated …
Number of citations: 19 citeseerx.ist.psu.edu
V Catalani, M Prilutskaya, A Al-Imam, S Marrinan… - Brain sciences, 2018 - mdpi.com
Background: Octodrine is the trade name for Dimethylhexylamine (DMHA), a central nervous stimulant that increases the uptake of dopamine and noradrenaline. Originally developed …
Number of citations: 36 www.mdpi.com
O Corazza, R Chilcott, G Martinotti, J Corkery… - 2019 - mdpi.com
The evolution of trends within drug use has recently been marked by a rapid expansion in the number of commercially-available psychoactive substances [1], with an increased number …
Number of citations: 5 www.mdpi.com

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